![molecular formula C7H10ClNO3S B13199077 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13199077.png)
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
準備方法
The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride typically involves the reaction of a thiazole derivative with a propanoic acid derivative under specific conditions. One common method includes the esterification of the acid followed by a reaction with hydrazine monohydrate . Industrial production methods may involve multi-step synthesis processes that ensure high purity and yield .
化学反応の分析
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
科学的研究の応用
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. This can result in various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
Thiazole-2-thiol: Known for its antioxidant properties
特性
分子式 |
C7H10ClNO3S |
|---|---|
分子量 |
223.68 g/mol |
IUPAC名 |
2-(1,3-thiazol-5-ylmethoxy)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO3S.ClH/c1-5(7(9)10)11-3-6-2-8-4-12-6;/h2,4-5H,3H2,1H3,(H,9,10);1H |
InChIキー |
RBOCZICFLAMURL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)OCC1=CN=CS1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



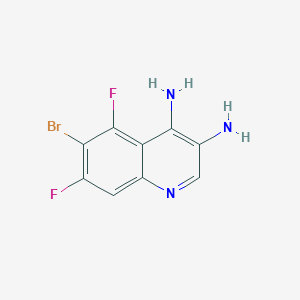
![{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide](/img/structure/B13199007.png)
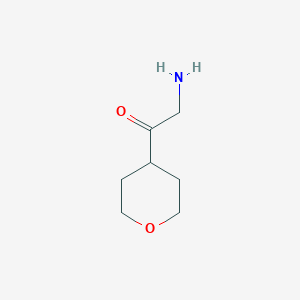
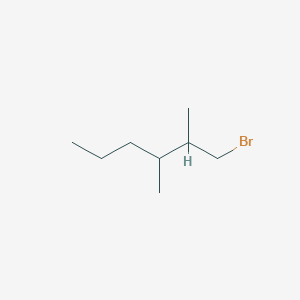
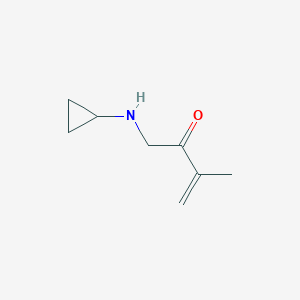
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
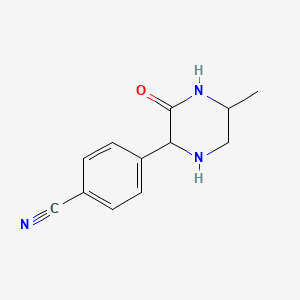
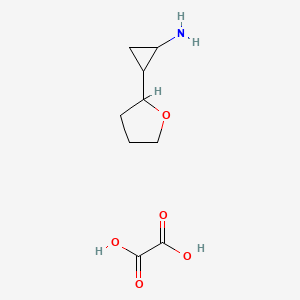
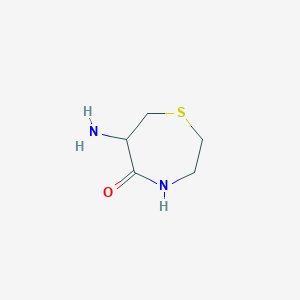
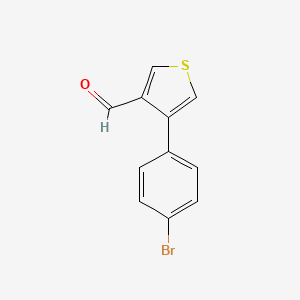

![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)

